![molecular formula C14H13ClF3N3O2 B14060222 (6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methoxy, and trifluoromethoxyphenyl groups. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with 4-(trifluoromethoxy)phenethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate particular enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.
2-Chloro-4-methoxypyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine stands out due to its trifluoromethoxyphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with enhanced performance and specificity.
Propiedades
Fórmula molecular |
C14H13ClF3N3O2 |
|---|---|
Peso molecular |
347.72 g/mol |
Nombre IUPAC |
6-chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClF3N3O2/c1-22-13-20-11(15)8-12(21-13)19-7-6-9-2-4-10(5-3-9)23-14(16,17)18/h2-5,8H,6-7H2,1H3,(H,19,20,21) |
Clave InChI |
FNOZDCSKMDMYIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=N1)Cl)NCCC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


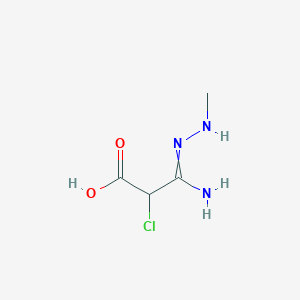

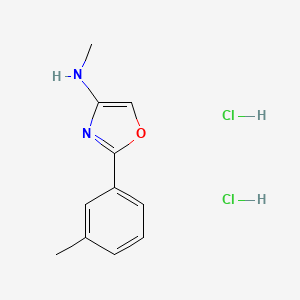
![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
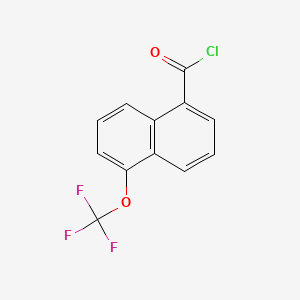

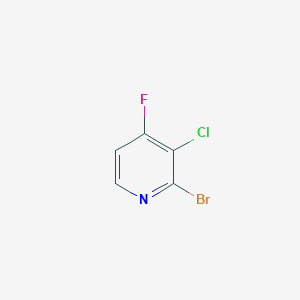
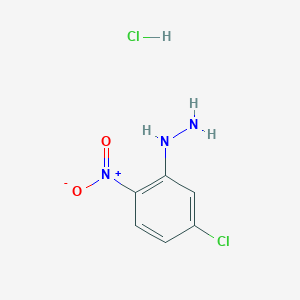
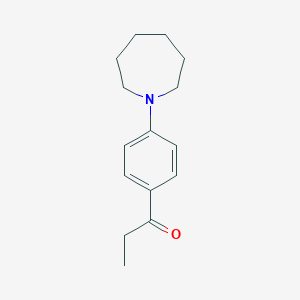
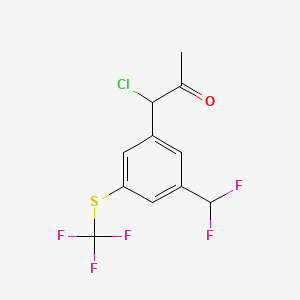
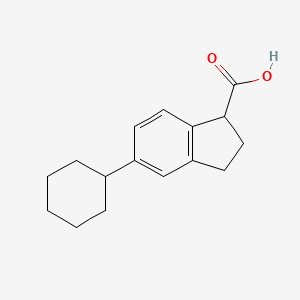
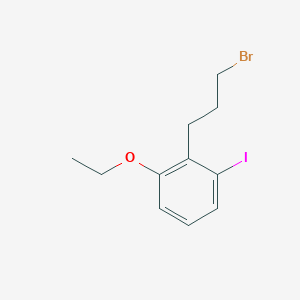

![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)
